alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate is a chemical compound that serves as a building block for pyrethroid insecticides. It is known for its role in the synthesis of optically active forms of alpha-cyano-3-phenoxybenzyl alcohol, which are crucial intermediates in the production of various insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves a combination of anion-exchange resin (D301)-catalyzed transcyanation between m-phenoxybenzaldehyde and acetone cyanohydrin, followed by lipase (from Alcaligenes sp.)-catalyzed enantioselective transesterification of the resulting cyanohydrin with vinyl acetate . The reaction conditions include:
Solvent: Cyclohexane is found to be the best solvent among the tested options.
Temperature: The optimal temperature for higher conversion is 55°C.
Catalysts: Anion-exchange resin (D301) and lipase from Alcaligenes sp.
Mole Ratio: The best mole ratio of acetone cyanohydrin to m-phenoxybenzaldehyde is 2:1.
Industrial Production Methods
Industrial production methods focus on optimizing the technological conditions to improve the catalyzing efficiency. This includes adjusting the concentrations of reactants, optimizing the solvent and temperature, and ensuring the catalytic capability of recovered lipase for multiple batches .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate undergoes various chemical reactions, including:
Transcyanation: Catalyzed by anion-exchange resin (D301).
Enantioselective Transesterification: Catalyzed by lipase from Alcaligenes sp..
Common Reagents and Conditions
Reagents: m-phenoxybenzaldehyde, acetone cyanohydrin, vinyl acetate.
Conditions: Optimal temperature of 55°C, cyclohexane as the solvent, and specific mole ratios of reactants.
Major Products
The major product formed from these reactions is the optically active form of alpha-cyano-3-phenoxybenzyl acetate, which is a crucial intermediate in the synthesis of pyrethroid insecticides .
Scientific Research Applications
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-cyano-alpha-hydroxy-3-phenoxybenzyl acetate involves its role as an intermediate in the synthesis of pyrethroid insecticides. These insecticides exert their effects by targeting the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the insecticide, leading to prolonged nerve impulses and eventual paralysis .
Comparison with Similar Compounds
Similar Compounds
Lambda-cyhalothrin: Another pyrethroid insecticide with a similar mechanism of action.
Fenvalerate: A synthetic pyrethroid with similar applications and effects.
Uniqueness
Alpha-Cyano-alpha-hydroxy-3-phenoxybenzyl acetate is unique due to its specific role as an intermediate in the synthesis of optically active forms of alpha-cyano-3-phenoxybenzyl alcohol, which are crucial for the production of various pyrethroid insecticides .
Properties
CAS No. |
94213-27-1 |
---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
[cyano-hydroxy-(3-phenoxyphenyl)methyl] acetate |
InChI |
InChI=1S/C16H13NO4/c1-12(18)21-16(19,11-17)13-6-5-9-15(10-13)20-14-7-3-2-4-8-14/h2-10,19H,1H3 |
InChI Key |
JVQCKDMHSUNKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C#N)(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.